N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide
Description
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is a complex organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and an iodinated benzamide moiety
Properties
Molecular Formula |
C20H12ClIN2O2 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide |
InChI |
InChI=1S/C20H12ClIN2O2/c21-16-4-2-1-3-15(16)20-24-17-11-14(9-10-18(17)26-20)23-19(25)12-5-7-13(22)8-6-12/h1-11H,(H,23,25) |
InChI Key |
GGHVBCMXERBGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions. The resulting benzoxazole intermediate is then subjected to further functionalization.
To introduce the chlorophenyl group, the benzoxazole intermediate is reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The final step involves the iodination of the benzamide moiety using iodine and a suitable oxidizing agent like potassium iodide in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodinated benzamide to its corresponding amine.
Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl and iodinated benzamide groups may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
- N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
- N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Uniqueness
N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the iodinated benzamide moiety can enhance its potential as a radiolabeled compound for imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
